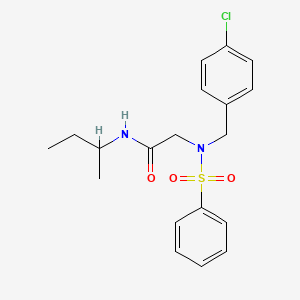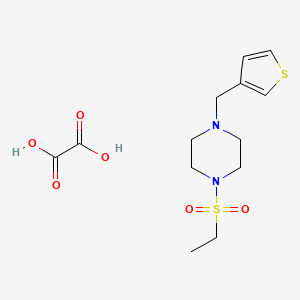
N~1~-(sec-butyl)-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(sec-butyl)-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor. TRPV1 receptors are found in sensory neurons and play a key role in pain perception and inflammation. BCTC has been widely used in scientific research to study the physiological and biochemical effects of TRPV1 antagonism.
Mécanisme D'action
N~1~-(sec-butyl)-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide works by blocking the activity of TRPV1 receptors, which are involved in the detection of noxious stimuli such as heat, acid, and capsaicin. By blocking TRPV1 receptors, N~1~-(sec-butyl)-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide reduces the perception of pain and inflammation.
Biochemical and Physiological Effects:
N~1~-(sec-butyl)-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that N~1~-(sec-butyl)-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide reduces the perception of pain in animal models of acute and chronic pain. N~1~-(sec-butyl)-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis. In addition, N~1~-(sec-butyl)-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have potential therapeutic value in the treatment of conditions such as migraine headaches and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(sec-butyl)-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in lab experiments. It is a potent and selective TRPV1 antagonist, which allows for precise targeting of TRPV1 receptors. N~1~-(sec-butyl)-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide is also relatively stable and can be stored for extended periods of time. However, there are also limitations to the use of N~1~-(sec-butyl)-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments. Its potency and selectivity may make it difficult to use in experiments that require broader effects on TRPV1 receptors. In addition, the effects of N~1~-(sec-butyl)-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide may be influenced by factors such as the route of administration and the dosing regimen.
Orientations Futures
There are several potential future directions for research on N~1~-(sec-butyl)-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide and TRPV1 antagonism. One area of interest is the development of more potent and selective TRPV1 antagonists that can be used in clinical settings. Another area of interest is the study of the long-term effects of TRPV1 antagonism on pain perception and inflammation. Finally, there is interest in the potential use of TRPV1 antagonists in the treatment of conditions such as cancer and diabetes, which have been shown to involve TRPV1 receptors.
Applications De Recherche Scientifique
N~1~-(sec-butyl)-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has been widely used in scientific research to study the physiological and biochemical effects of TRPV1 antagonism. TRPV1 receptors are involved in pain perception and inflammation, and their antagonism has been shown to have potential therapeutic value in the treatment of chronic pain and inflammatory diseases. N~1~-(sec-butyl)-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has been used to study the effects of TRPV1 antagonism on pain perception, inflammation, and other physiological processes.
Propriétés
IUPAC Name |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-butan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-3-15(2)21-19(23)14-22(13-16-9-11-17(20)12-10-16)26(24,25)18-7-5-4-6-8-18/h4-12,15H,3,13-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIALMTWCMCYAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~1~-(2,3-dichlorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3939786.png)

![3-[4-imino-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-3(4H)-yl]-1-propanol](/img/structure/B3939801.png)
![3-methyl-1,4-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B3939818.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B3939834.png)
![2-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione](/img/structure/B3939837.png)
![N-[(benzylamino)carbonothioyl]leucine](/img/structure/B3939844.png)
![1-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B3939848.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3939855.png)

![diethyl ethyl{3-[(2-nitrophenyl)amino]-3-oxopropyl}malonate](/img/structure/B3939869.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B3939871.png)
![5-(4-ethoxyphenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3939882.png)